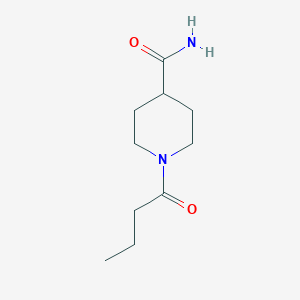

1-butyryl-4-piperidinecarboxamide

Description

1-Butyryl-4-piperidinecarboxamide is a piperidine derivative featuring a butyryl (four-carbon acyl) group and a carboxamide moiety at the 4-position of the piperidine ring. While direct data on this compound are absent in the provided evidence, its structural analogs suggest that the butyryl substituent likely enhances lipophilicity compared to shorter acyl chains (e.g., acetyl) or aromatic substituents. Piperidinecarboxamides are studied for their bioactivity, including kinase inhibition and CNS permeability, influenced by substituent properties such as polarity, steric bulk, and hydrogen-bonding capacity .

Properties

IUPAC Name |

1-butanoylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-3-9(13)12-6-4-8(5-7-12)10(11)14/h8H,2-7H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFOPIVTWSBVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key physicochemical and bioactivity differences between 1-butyryl-4-piperidinecarboxamide and its analogs:

Key Observations:

Lipophilicity and Solubility: The butyryl group (C₃H₇CO-) likely increases lipophilicity compared to ethoxycarbonyl (COOEt) or aminomethylphenyl groups, as reflected in lower predicted solubility (Log S ~-2.5 vs. -1.8 for the ethoxycarbonyl analog) . Aromatic substituents (e.g., 4-acetylphenyl) further reduce solubility due to planar stacking interactions .

Bioactivity :

- Ethoxycarbonyl derivatives may inhibit CYP enzymes, limiting drug-drug interaction profiles .

- Acetylphenyl and benzyl groups enhance aromatic binding but may reduce BBB penetration due to increased molecular weight .

Synthetic Accessibility: Butyryl analogs can be synthesized via direct acylation, similar to benzyl-protected intermediates described in .

Research Findings and Limitations

- Structural Flexibility : Piperidinecarboxamides tolerate diverse substituents, but bioactivity is highly substituent-dependent. For example, the ethoxycarbonyl analog’s Log S (-1.8) suggests better aqueous solubility than acetylphenyl (-3.1) or butyryl derivatives, critical for oral bioavailability .

- Contradictions : While aromatic groups (e.g., benzyl) improve target binding, they may compromise pharmacokinetic properties like BBB penetration .

Notes

Data Limitations : Direct experimental data for 1-butyryl-4-piperidinecarboxamide are unavailable; comparisons rely on structural analogs and computational predictions.

Substituent Trade-offs : Longer acyl chains (e.g., butyryl vs. acetyl) balance lipophilicity and solubility but may require formulation optimization.

Diverse Sources : References include synthesis protocols (), bioactivity databases (), and physicochemical analyses ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.